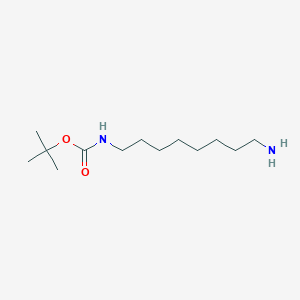
Tert-butyl (8-aminooctyl)carbamate
Descripción general
Descripción
Tert-butyl (8-aminooctyl)carbamate: is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.4 g/mol . It is an alkane chain with terminal amine and Boc-protected amino groups. The compound is often used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (8-aminooctyl)carbamate involves the reaction of tert-butyl chloroformate with 8-aminooctanol under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 8-aminooctanol in an appropriate solvent such as dichloromethane.
Step 2: Add a base like triethylamine to the solution.
Step 3: Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The amine group in tert-butyl (8-aminooctyl)carbamate can undergo substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine form of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl (8-aminooctyl)carbamate is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Biology: In biological research, the compound is used to study protein-protein interactions and to develop new therapeutic strategies for diseases caused by protein dysregulation .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-butyl (8-aminooctyl)carbamate involves its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved depend on the specific PROTAC and the target protein .
Comparación Con Compuestos Similares
- Tert-butyl (6-aminohexyl)carbamate
- Tert-butyl (10-aminodecyl)carbamate
- Tert-butyl (12-aminododecyl)carbamate
Comparison:
- Tert-butyl (8-aminooctyl)carbamate has a unique chain length that provides specific spatial properties, making it suitable for certain applications where other similar compounds may not be as effective .
- The reactivity of the amine group and the stability of the Boc-protected amino group are comparable among these compounds, but the chain length can influence the overall properties and suitability for specific applications .
Propiedades
IUPAC Name |
tert-butyl N-(8-aminooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVGNKIRNVBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















